PF-06649298

SLC13A5 Transporter Selectivity Citrate Uptake

PF-06649298 is the benchmark SLC13A5/NaCT inhibitor, distinguished by >245-fold selectivity over NaDC1 and NaDC3 in HEK-293 assays. Its enantioselective allosteric mechanism exhibits citrate concentration-dependent potency essential for state-dependent transporter pharmacology. The (R)-enantiomer achieves >4-fold higher intracellular concentrations than the (S)-form, enabling stereochemical uptake studies. Validated in HFD mice for reversing glucose intolerance and reducing hepatic lipids, it is the historical positive control for evaluating next-generation inhibitors.

Molecular Formula C16H22O5
Molecular Weight 294.34 g/mol
Cat. No. B610009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06649298
SynonymsPF-06761281
Molecular FormulaC16H22O5
Molecular Weight294.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1
InChIKeyQNFWRHKLBLSSPB-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-06649298: The First SLC13A5 Inhibitor Scaffold for Metabolic Research Procurement


PF-06649298 is a sodium-coupled citrate transporter (NaCT/SLC13A5) inhibitor that serves as the foundational tool compound for studying citrate transport modulation in metabolic disease models . It is a chiral dicarboxylic acid that acts as a state-dependent allosteric inhibitor of SLC13A5 with low-affinity substrate activity , and was originally discovered by Pfizer as a lead compound in a medicinal chemistry optimization campaign . Its procurement is essential for researchers investigating the role of hepatic citrate uptake in glucose and lipid metabolism .

Why Generic SLC13A5 Inhibitors Cannot Substitute PF-06649298 in Metabolic Research


PF-06649298 exhibits a unique profile among SLC13A5 inhibitors: it combines moderate target engagement with profound enantioselective cellular uptake and a well-characterized allosteric mechanism that is citrate concentration-dependent . Unlike later-generation analogs such as PF-06761281 and LBA-3, which were optimized for enhanced potency and oral bioavailability, PF-06649298 remains the benchmark for studying the stereochemical and state-dependent nuances of SLC13A5 pharmacology . Substituting it with a more potent but structurally distinct inhibitor would confound mechanistic studies and invalidate comparisons with the foundational literature .

PF-06649298 Procurement: Quantified Differentiation from Analogs and In-Class Candidates


SLC13A5 Selectivity Over Related Dicarboxylate Transporters NaDC1 and NaDC3

PF-06649298 demonstrates clear selectivity for the target NaCT (SLC13A5) over the closely related dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3). In HEK-293 cells expressing each transporter, PF-06649298 inhibited citrate uptake with IC50 values of 408 nM for NaCT, but >100 μM for both NaDC1 and NaDC3 . This >245-fold selectivity window validates PF-06649298 as a specific probe for studying SLC13A5-mediated citrate transport without confounding activity at other SLC13 family members.

SLC13A5 Transporter Selectivity Citrate Uptake NaDC1 NaDC3 HEK-293

Enantioselective Cellular Uptake: (R)-PF-06649298 Achieves 4-Fold Higher Intracellular Free Drug Concentration

PF-06649298 exhibits pronounced enantioselective cellular uptake driven by SLC13A5-mediated transport. The (R)-enantiomer achieves an unbound partition coefficient (Kpuu) >4 in human hepatocytes, whereas the (S)-enantiomer yields Kpuu <1, indicating a >4-fold difference in intracellular free drug concentration . This stereospecific uptake directly correlates with pharmacological activity and demonstrates that the chiral identity of PF-06649298 is a functional determinant of cellular exposure, not merely a structural artifact.

Enantioselectivity Unbound Partition Coefficient Kpuu Cellular Uptake Chiral Pharmacology

In Vivo Metabolic Efficacy: PF-06649298 Reverses Glucose Intolerance in High-Fat Diet Mice

PF-06649298 demonstrates robust in vivo metabolic efficacy in a diet-induced obesity model. When administered orally at 250 mg/kg twice daily for 21 days to high-fat diet (HFD) mice, PF-06649298 completely reversed glucose intolerance and significantly reduced plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines . This efficacy profile provides a well-documented benchmark for evaluating newer SLC13A5 inhibitors in functional metabolic assays.

In Vivo Efficacy Glucose Intolerance High-Fat Diet Metabolic Disease Triglycerides

Potency Differentiation: PF-06649298 vs. Optimized Analog PF-06761281 in Human Hepatocytes

PF-06649298 and PF-06761281 share a common dicarboxylic acid scaffold but differ markedly in potency. In human hepatocytes, PF-06649298 inhibits citrate uptake with an IC50 of 16.2 μM, whereas the optimized analog PF-06761281 achieves an IC50 of 0.74 μM (740 nM) . This 22-fold potency difference reflects structural modifications that enhance target engagement, making PF-06649298 the less potent but mechanistically foundational comparator for evaluating newer congeners.

Potency Comparison PF-06761281 Human Hepatocytes IC50 SLC13A5

LBA-3: A Next-Generation SLC13A5 Inhibitor with 240-Fold Higher Potency Than PF-06649298

LBA-3, a hydroxysuccinic acid derivative structurally optimized from the PF-06649298 scaffold, exhibits a striking 240-fold improvement in potency, with an IC50 of 67 nM against SLC13A5 . In addition to enhanced potency, LBA-3 demonstrated superior pharmacokinetic properties and effectively reduced triglyceride and total cholesterol levels in OPA-stimulated HepG2 cells and in vivo mouse models without detectable toxicity . This places PF-06649298 as the historical benchmark against which such advanced inhibitors are measured.

LBA-3 Next-Generation Inhibitor Potency Improvement Hyperlipidemia Triglyceride Reduction

Mechanistic Distinction: State-Dependent Allosteric Inhibition Differentiates PF-06649298 from Classical Competitive Inhibitors

Unlike classical competitive inhibitors that bind the substrate recognition site, PF-06649298 functions as a state-dependent allosteric modulator of SLC13A5. Its inhibitory potency is highly dependent on ambient citrate concentration, and it exhibits low-affinity substrate activity in the absence of citrate . This allosteric mechanism, shared with PF-06761281, represents a distinct pharmacological profile compared to orthosteric inhibitors and is critical for interpreting in vivo effects where citrate levels fluctuate.

Allosteric Inhibition State-Dependent Pharmacology Citrate Concentration Mechanism of Action SLC13A5

PF-06649298 Application Scenarios: Where This Tool Compound Outperforms Alternatives


Target Validation Studies Requiring Selectivity Data for SLC13 Family Members

PF-06649298 is the appropriate choice when researchers need to confirm that observed metabolic effects are specifically mediated by SLC13A5 and not by the related transporters NaDC1 or NaDC3. Its >245-fold selectivity window, established in side-by-side HEK-293 assays , provides the confidence needed for robust target validation in early-stage metabolic disease research.

Stereochemical Pharmacology Investigations of Transporter-Mediated Cellular Uptake

The pronounced enantioselective uptake of PF-06649298, with the (R)-enantiomer achieving >4-fold higher intracellular free drug concentrations than the (S)-enantiomer , makes this compound an indispensable tool for studies examining how stereochemistry influences SLC13A5-mediated drug distribution and intracellular pharmacology.

Benchmarking Next-Generation SLC13A5 Inhibitors in In Vivo Metabolic Models

Given its well-documented in vivo efficacy in reversing glucose intolerance and reducing hepatic lipid accumulation in HFD mice , PF-06649298 serves as a validated positive control and historical benchmark for evaluating the efficacy of newer SLC13A5 inhibitors such as PF-06761281 and LBA-3 in diet-induced obesity and insulin resistance models.

Mechanistic Studies of State-Dependent Allosteric Transporter Modulation

PF-06649298 is uniquely suited for investigating the functional consequences of state-dependent allosteric inhibition of SLC13A5. Its inhibitory potency's dependence on ambient citrate concentration makes it an essential probe for dissecting how physiological fluctuations in substrate levels modulate transporter pharmacology—a nuance that would be missed when using classical competitive inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06649298

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.